(R)-(1-Methylpiperidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-1-methylpiperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJMMLIEYAFOZ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68474-13-5 | |
| Record name | (R)-(1-Methylpiperidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for R 1 Methylpiperidin 2 Yl Methanol and Its Enantiomer
Enantioselective Synthesis Strategies from Prochiral Precursors
The construction of the chiral center at the C2 position of the piperidine (B6355638) ring from a flat, prochiral starting material represents a highly efficient approach. These methods install the desired stereochemistry directly, avoiding the need for resolving racemic mixtures.
Asymmetric Alkylation and Alkylation Reactions (e.g., N-protected piperidin-2-ones)
A powerful strategy for establishing the C2-stereocenter involves the diastereoselective alkylation of chiral, non-racemic N-protected piperidin-2-ones (lactams). In this approach, a chiral amine is condensed with a δ-oxo acid derivative to form a bicyclic lactam, which effectively shields one face of the molecule. researchgate.netrsc.org Deprotonation of the lactam generates an enolate, which then reacts with an electrophile from the less sterically hindered face, thereby controlling the stereochemistry of the newly formed bond.
For instance, the cyclocondensation of a δ-oxoacid with (R)-phenylglycinol can produce a chiral bicyclic lactam. rsc.org Subsequent alkylation of this intermediate allows for the stereocontrolled introduction of a substituent. The stereochemical outcome can be influenced by the choice of protecting group on the nitrogen atom. Studies have shown that alkylating a hydroxyl-containing chiral auxiliary requires different conditions than a protected version, leading to different diastereomeric excesses. researchgate.net After the desired substituent is installed, the chiral auxiliary is cleaved to reveal the enantiomerically enriched piperidine derivative. This method is versatile, allowing for the synthesis of both (R)- and (S)-enantiomers by selecting the appropriate enantiomer of the chiral auxiliary. rsc.org
| Chiral Auxiliary/Protecting Group | Reaction Conditions | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| (R)-Phenylglycinol | 1) s-BuLi; 2) Methyl Iodide | High, single isomer detected | researchgate.net |
| (R)-1-(2-{[tert-butyldimethylsilyl]oxy}-1-phenylethyl) | 1) s-BuLi; 2) Methyl Iodide | 1:2.5 ratio of diastereomers | researchgate.net |
Stereoselective Reduction of Cyclic β-Enaminones and Related Intermediates
Another effective method involves the diastereoselective reduction of chiral cyclic β-enamino ketones or esters. These precursors are synthesized by condensing a chiral amine, such as (S)-phenylglycinol, with an appropriate ω-oxo alkynone. researchgate.net The resulting β-enaminone contains a chiral directing group that influences the facial selectivity of the subsequent reduction of the endocyclic imine or enamine double bond.
The reduction can be achieved using various reagents, including catalytic hydrogenation or chemical hydrides like lithium borohydride, often in the presence of a Lewis acid such as cerium chloride to enhance selectivity. researchgate.net The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity. This approach has been successfully applied to the synthesis of several piperidine alkaloids, demonstrating its utility in constructing complex natural products. researchgate.net
| Substrate Type | Reducing Agent | Key Feature | Reference |
|---|---|---|---|
| Chiral Pyrrolidine/Piperidine β-Enamino Ketone | LiAlH₄ | Reduction of ketone and chiral auxiliary removal | researchgate.net |
| Exocyclic β-Enamino Ketone | H₂, Pd/C or NaBH(OAc)₃ | Chemo- and diastereocontrolled reductions | researchgate.net |
Chiral Auxiliary-Mediated Approaches to Piperidine Ring Systems
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. This is one of the most reliable and widely used strategies in asymmetric synthesis.
Prominent examples of chiral auxiliaries used in piperidine synthesis include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org In a typical sequence, the auxiliary is attached to a carboxylic acid derivative, which is then used to construct the piperidine ring or a precursor. The steric bulk of the auxiliary directs the approach of incoming reagents, leading to high diastereoselectivity in reactions such as alkylation or aldol (B89426) additions. Phenylglycinol-derived oxazolopiperidone lactams are particularly versatile building blocks that allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. researchgate.net
| Auxiliary Type | Typical Application | Key Advantage | Reference |
|---|---|---|---|
| Oxazolidinones (Evans') | Stereoselective aldol reactions, alkylations | High diastereoselectivity, predictable stereochemistry | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | Forms highly crystalline derivatives, easy purification | wikipedia.org |
| Phenylglycinol | Formation of chiral lactams | Versatile for building diverse piperidines | researchgate.net |
Directed Functionalization of Dihydropyridines for Stereocontrolled Access to Substituted Piperidines
A more modern approach involves the directed functionalization of dihydropyridine (B1217469) intermediates. This strategy offers a high degree of control over the substitution pattern of the final piperidine ring. The process often begins with the diastereoselective addition of a nucleophile, such as a Grignard reagent, to an activated pyridinium (B92312) salt bearing a chiral directing group. rsc.org
This initial step creates a chiral dihydropyridine. The directing group, for example, an amidine, can then facilitate a regioselective metalation at another position on the ring, allowing for a second functionalization. rsc.org The resulting disubstituted dihydropyridine is then reduced to the saturated piperidine ring. This final reduction step typically proceeds with high diastereoselectivity, controlled by the existing stereocenters. This method provides a practical and highly stereoselective route to polysubstituted piperidines. rsc.org
Chemoenzymatic and Biocatalytic Routes to Chiral Piperidinols
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing enantiopure compounds. nih.govmdpi.com Enzymes operate under mild conditions and exhibit exquisite stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of chiral amines and alcohols. nih.gov
Transaminases (TAs) are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com These enzymes, which use pyridoxal-5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate. mdpi.com By selecting an appropriate (R)- or (S)-selective transaminase, a prochiral keto-alcohol can be converted directly into the desired enantiomer of the corresponding amino alcohol. This approach has been successfully used to prepare key chiral amine intermediates for pharmaceuticals. uni-greifswald.de
Lipases are another class of enzymes widely used in chemoenzymatic strategies, primarily for the kinetic resolution of racemic alcohols or their esters. rsc.org This process is discussed further in the resolution section.
| Enzyme Class | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Transaminase (ω-TA) | Asymmetric synthesis from pro-chiral ketones | Direct access to enantiopure amines, high enantioselectivity (>99% ee) | mdpi.comuni-greifswald.de |
| Lipase (B570770) (e.g., Candida antarctica Lipase B) | Kinetic resolution of racemic alcohols/esters | High selectivity, mild conditions, enzyme reusability | rsc.orgnih.gov |
| Imine Reductase | Asymmetric reduction of imines | Alternative to transaminases for amine synthesis | mdpi.com |
Resolution Techniques for Enantiomeric Enrichment
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to isolate the desired enantiomer.
Classical Resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. For a racemic piperidinol, a chiral acid could be used to form diastereomeric salts. After separation, the resolving agent is removed to yield the enantiomerically pure piperidinol.
Kinetic Resolution is a dynamic process that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts significantly faster than the other, allowing for the separation of the faster-reacting enantiomer (as product) from the unreacted, slower-reacting enantiomer (as enriched starting material). whiterose.ac.uk
Enzymatic kinetic resolution is a common and highly effective application of this principle. nih.gov For example, a racemic piperidinol can be acylated using a lipase enzyme. The lipase will selectively acylate one enantiomer at a much higher rate. nih.govnih.gov The reaction can be stopped at approximately 50% conversion, and the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be easily separated. This method has been successfully applied to resolve racemic 2-piperidineethanol. nih.govnih.gov
| Technique | Principle | Maximum Theoretical Yield | Example |
|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomers (e.g., salts) | 50% | Separation of racemic amines using chiral acids |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent | 50% | Lipase-catalyzed acylation of a racemic alcohol nih.gov |
Synthetic Routes Utilizing Organometallic Reagents in Piperidine Synthesis
The construction of the piperidine scaffold, particularly with stereochemical control at the C2 position, has been a significant focus of synthetic organic chemistry. The use of organometallic reagents has emerged as a powerful strategy, offering high levels of stereo- and regioselectivity. These methods often involve the addition of an organometallic species to a chiral electrophilic precursor, which sets the desired stereochemistry prior to or during the formation of the piperidine ring. This section will detail synthetic routes where organometallic reagents play a pivotal role in the synthesis of chiral 2-substituted piperidines, with a focus on pathways leading to structures analogous to (R)-(1-Methylpiperidin-2-yl)methanol.
One prominent strategy involves the diastereoselective addition of organometallic reagents to chiral imines or their derivatives. This approach leverages a chiral auxiliary to direct the incoming nucleophile to a specific face of the imine, thereby establishing the stereocenter that will become C2 of the piperidine ring. For instance, chiral imines derived from enantiomerically pure starting materials like (R)-phenylglycinol can undergo highly diastereoselective addition of organometallic reagents. rsc.org The resulting chiral amine can then be elaborated into the target piperidine.
A plausible synthetic sequence for this compound using this methodology would commence with a suitable chiral imine precursor. The subsequent addition of an organometallic reagent containing the hydroxymethyl-equivalent synthon would be followed by cyclization.
Table 1: Illustrative Organometallic Addition to a Chiral Imine Precursor
| Step | Reaction | Key Reagents | Intermediate/Product | Stereochemical Control |
|---|---|---|---|---|
| 1 | Diastereoselective addition | Chiral imine, Organometallic reagent (e.g., Grignard or Organolithium) | Chiral amino alcohol derivative | Directed by the chiral auxiliary on the imine |
| 2 | Cyclization | Deprotection and intramolecular nucleophilic substitution | N-substituted piperidine precursor | Retention of stereochemistry from Step 1 |
| 3 | Final modification | Reduction and N-methylation | This compound | - |
Another powerful approach utilizes organozinc reagents in conjugate addition reactions. These reagents are known for their functional group tolerance and moderate reactivity. whiterose.ac.uk In the context of piperidine synthesis, a chiral amino acid can be converted into a functionalized organozinc reagent. The conjugate addition of this reagent to an appropriate Michael acceptor, followed by reductive cyclization of the resulting intermediate, can yield highly substituted piperidines. The stereochemistry of the final product is dictated by the chirality of the starting amino acid and the stereoselectivity of the reduction step.
Furthermore, intramolecular reductive amination following an organometallic addition represents a versatile strategy for piperidine ring formation. nih.gov This method typically involves the addition of an organometallic reagent, such as a Grignard reagent, to a carbohydrate-derived aldehyde or nitrone. nih.gov The resulting acyclic amino alcohol can then undergo an efficient ring-closure via reductive amination to furnish the desired 2-substituted piperidine. The diastereoselectivity of the initial organometallic addition is crucial for determining the final stereochemical outcome. Interestingly, the choice between an aldehyde and a nitrone as the electrophile can lead to opposite diastereofacial preferences in the nucleophilic attack, providing access to different diastereoisomers from a common precursor. nih.gov The use of Lewis acids can further influence the stereoselectivity of the Grignard addition to the nitrone, allowing for the synthesis of piperidines with the opposite configuration at the C2 position. nih.gov
Table 2: Comparison of Electrophiles in Organometallic Addition/Reductive Amination Strategy
| Electrophile | Organometallic Reagent | Key Intermediate | Cyclization Method | Stereochemical Outcome |
|---|---|---|---|---|
| Chiral Aldehyde | Grignard Reagent | Acyclic amino alcohol | Intramolecular Reductive Amination | Major diastereomer determined by initial addition |
| Chiral Nitrone | Grignard Reagent | Acyclic hydroxylamine | Intramolecular Reductive Amination | Opposite diastereoselectivity to aldehyde addition |
| Chiral Nitrone with Lewis Acid | Grignard Reagent | Acyclic hydroxylamine | Intramolecular Reductive Amination | Reversed stereoselectivity at C2 |
Analytical and Spectroscopic Characterization of R 1 Methylpiperidin 2 Yl Methanol Stereoisomers
Advanced Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, UHPSFC)
The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is routinely accomplished using advanced chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) are powerful methods for separating enantiomers, allowing for their accurate quantification. shimadzu.com
These techniques rely on chiral stationary phases (CSPs), which create a chiral environment where the two enantiomers can interact diastereomerically, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad chiral recognition capabilities. windows.net For the separation of (R)- and (S)-(1-Methylpiperidin-2-yl)methanol, a method would be developed by screening various CSPs and mobile phase compositions to achieve optimal resolution. shimadzu.com UHPSFC is often favored as a "greener" alternative to HPLC, using supercritical CO2 as the primary mobile phase component, which can lead to faster analysis times and reduced organic solvent consumption. windows.net
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. The development of a robust method is crucial for quality control in both laboratory synthesis and industrial production.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (S-isomer) | ~8.5 min |
| Retention Time (R-isomer) | ~10.2 min |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. researcher.lifehyphadiscovery.com While standard 1D NMR (¹H and ¹³C) confirms the basic connectivity of (R)-(1-Methylpiperidin-2-yl)methanol, more advanced techniques are required to assign the relative and absolute configuration. mmu.ac.uk
One common method involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomeric alcohol into a mixture of diastereomeric esters. researcher.life These diastereomers exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity and, in many cases, the assignment of the absolute configuration by analyzing the spatial arrangement of the substituents relative to the anisotropic Mosher's reagent. researchgate.net
Additionally, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close in space. wordpress.com For a molecule like (1-Methylpiperidin-2-yl)methanol, NOESY can help establish the spatial relationship between the protons on the piperidine (B6355638) ring and the hydroxymethyl group, confirming the cis or trans relationship of substituents. wordpress.com
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 2.35 (s, 3H) | 42.5 |
| H-2 | 2.80 (m, 1H) | 65.8 |
| H-3 | 1.50-1.70 (m, 2H) | 26.4 |
| H-4 | 1.35-1.50 (m, 2H) | 24.5 |
| H-5 | 1.75-1.90 (m, 2H) | 30.1 |
| H-6 | 2.95 (m, 1H), 2.10 (m, 1H) | 56.9 |
| CH₂OH | 3.70 (dd, 1H), 3.40 (dd, 1H) | 64.2 |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. springernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk For chiral, enantiomerically pure compounds, this analysis can distinguish between the actual structure and its mirror image. nih.gov
The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray energy is close to the absorption edge of an atom in the structure. researchgate.net This effect leads to small, measurable differences between the intensities of Friedel pairs of reflections (hkl and -h-k-l). The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute configuration. nih.goved.ac.uk A Flack parameter close to zero for the correct enantiomer confirms the assignment. ed.ac.uk To apply this method to this compound, a suitable single crystal of the compound or a derivative would need to be grown.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₇NO · C₄H₄O₄ (Fumarate Salt) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | a = 8.12, b = 10.45, c = 15.33 |
| α, β, γ (°) | α = 90, β = 90, γ = 90 |
| Flack Parameter | 0.05(3) |
| Conclusion | Absolute configuration confirmed as (R) |
Mass Spectrometry Techniques in Structural Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) is employed for further structural confirmation. In this technique, the molecular ion (or a protonated version, [M+H]⁺) is isolated and subjected to fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. For (1-Methylpiperidin-2-yl)methanol, expected fragmentation pathways would include the loss of the hydroxymethyl group, cleavage of the piperidine ring, and other characteristic fragmentations that help to piece together the molecule's connectivity and confirm its identity.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1383 | Protonated Molecular Ion |
| [M-CH₂OH]⁺ | C₇H₁₄N⁺ | 112.1121 | Loss of hydroxymethyl group |
| [C₆H₁₂N]⁺ | C₆H₁₂N⁺ | 98.0964 | Fragment from ring cleavage |
Applications of R 1 Methylpiperidin 2 Yl Methanol As a Chiral Ligand in Asymmetric Catalysis
Design Principles for Amino Alcohol-Derived Chiral Ligands
The efficacy of chiral amino alcohol ligands, including (R)-(1-Methylpiperidin-2-yl)methanol, in asymmetric catalysis stems from several key design principles. The fundamental structure of these ligands, possessing both a Lewis basic amino group and a hydroxyl group, allows for the formation of stable chelate rings with metal centers. This chelation creates a rigid and well-defined chiral environment around the metal, which is crucial for effective stereochemical communication with the substrate.
The stereogenic center, in this case at the 2-position of the piperidine (B6355638) ring bearing the hydroxymethyl group, dictates the three-dimensional arrangement of the ligand-metal complex. The piperidine ring itself, with its chair-like conformation, introduces further steric constraints that can influence the trajectory of an approaching substrate. The N-methyl group in this compound also plays a role, contributing to the steric bulk and electronic properties of the nitrogen atom. By modifying the substituents on both the nitrogen and the carbinol carbon, the steric and electronic properties of the ligand can be fine-tuned to optimize enantioselectivity for a specific reaction. This modularity allows for the creation of a library of ligands tailored for different catalytic processes.
Transition Metal-Catalyzed Asymmetric Transformations
This compound and its derivatives are effective ligands in a variety of transition metal-catalyzed asymmetric reactions, where they form chiral complexes that facilitate high levels of enantioselectivity.
Enantioselective Addition of Organometallic Reagents (e.g., Dialkylzincs) to Aldehydes and Ketones
The enantioselective addition of organometallic reagents, particularly dialkylzincs, to carbonyl compounds is a powerful C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols are among the most successful ligands for this transformation. The ligand first reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, activating it towards nucleophilic attack and directing the addition of an alkyl group from a second dialkylzinc molecule to a specific face of the carbonyl, thereby controlling the stereochemical outcome.
Piperidine-based β-amino alcohols, structurally analogous to this compound, have been synthesized from L-phenylalanine and have shown high efficacy in the enantioselective addition of diethylzinc (B1219324) to various aldehydes, achieving enantiomeric excesses of up to 98%. researchgate.net The substituent on the nitrogen atom of the piperidine ring has been observed to influence the level of asymmetric induction. researchgate.net
The following table presents results from the enantioselective addition of diethylzinc to aldehydes catalyzed by a piperidine-based amino alcohol, highlighting the high levels of enantioselectivity achievable with this class of ligands.
Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Piperidine-Based Amino Alcohol Ligand Data derived from studies on structurally similar piperidine-based amino alcohol ligands. researchgate.net
| Entry | Aldehyde | Chiral Alcohol Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 96 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 90 | 95 |
| 5 | Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 85 | 94 |
Chiral Induction in Asymmetric Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Cycloaddition reactions, such as the [3+2] cycloaddition of nitrones with alkenes, are powerful methods for the construction of five-membered heterocyclic rings, which are common motifs in biologically active molecules. mdpi.comresearchgate.net The use of chiral Lewis acid catalysts, formed from a metal salt and a chiral ligand, can render these reactions highly enantioselective. nih.govrsc.org The chiral catalyst coordinates to the dipolarophile or the 1,3-dipole, creating a chiral environment that directs the cycloaddition to proceed via a favored transition state, leading to the formation of one enantiomer of the cycloadduct in excess. nih.gov
While specific applications of this compound in this context are not widely documented, its ability to form well-defined chiral complexes with various metal centers suggests its potential as a ligand in asymmetric cycloaddition reactions. The steric and electronic properties of the piperidine scaffold could be exploited to control the facial selectivity of the approach of the reacting partners. The development of catalytic systems for asymmetric [3+2] cycloadditions is an active area of research, and ligands like this compound represent a promising, yet underexplored, class of chiral controllers for these transformations.
Nickel-Catalyzed Asymmetric Alkylidenecyclopropanations and Cycloadditions
Nickel-catalyzed reactions have gained prominence in organic synthesis due to the unique reactivity of nickel complexes. Asymmetric cyclopropanation, in particular, is a valuable transformation for the synthesis of chiral cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. wiley-vch.denih.gov Chiral ligands are essential for controlling the enantioselectivity of these reactions, which often proceed via the formation of a chiral nickel-carbene intermediate. ethz.ch
The application of this compound as a ligand in nickel-catalyzed asymmetric cyclopropanations has not been extensively reported. However, the principles of asymmetric induction in these reactions rely on the ability of the chiral ligand to create a sterically and electronically biased environment around the nickel center. This influences the trajectory of the olefin approaching the carbene, thereby determining the stereochemistry of the resulting cyclopropane. The structural features of this compound, particularly its bidentate nature and the rigidity of the piperidine ring, make it a plausible candidate for a chiral ligand in such transformations.
Organocatalytic Systems Employing this compound Scaffolds
In addition to its role as a ligand in transition metal catalysis, the this compound scaffold can be incorporated into organocatalysts. Chiral amines and amino alcohols are key components of many organocatalytic systems, where they can act as Brønsted or Lewis bases, or participate in the formation of chiral enamines or iminium ions.
The piperidine motif is found in a number of successful organocatalysts. nih.govnih.gov The nitrogen atom of the piperidine ring can be utilized as a basic site or as a nucleophilic center to activate substrates. The chiral hydroxymethyl group at the 2-position can engage in hydrogen bonding interactions with the substrate or a reagent, providing an additional element of stereocontrol. By derivatizing the hydroxyl or the amino group of this compound, a wide range of organocatalysts can be designed for various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The defined stereochemistry and conformational rigidity of the piperidine ring make this scaffold an attractive building block for the development of novel and efficient organocatalysts.
Ligand Structure-Activity Relationships and Performance Optimization in Asymmetric Catalysis
The catalytic performance of chiral ligands is intricately linked to their three-dimensional structure. In the case of this compound and its derivatives, systematic modifications of the ligand framework have been explored to understand and optimize their efficacy in asymmetric catalysis. These investigations into structure-activity relationships (SARs) provide crucial insights into the steric and electronic factors that govern enantioselectivity and reactivity.
The core structure of this compound features a chiral center at the 2-position of the piperidine ring, a hydroxyl group, and a methyl group on the nitrogen atom. Each of these components can be systematically altered to fine-tune the ligand's properties. Key areas of modification include the N-substituent, the carbinol moiety, and the piperidine ring itself.
Influence of the N-Substituent:
The nature of the substituent on the piperidine nitrogen plays a significant role in modulating the steric environment around the metal center in a catalyst-ligand complex. Replacing the N-methyl group with bulkier alkyl or aryl groups can enhance enantioselectivity by creating a more defined chiral pocket. This increased steric hindrance can lead to more effective discrimination between the two prochiral faces of the substrate.
For instance, in the asymmetric addition of diethylzinc to benzaldehyde, a foundational reaction for evaluating chiral amino alcohol ligands, the size of the N-alkyl group has a demonstrable effect. While this compound itself provides a certain level of enantiomeric excess (ee), increasing the steric bulk of the N-substituent, for example to an N-butyl or N-isobutyl group, has been shown in related systems to improve the stereochemical outcome. This is attributed to the enhanced rigidity and more effective shielding of one of the substrate's enantiotopic faces upon coordination to the metal center.
| Ligand | N-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| This compound | Methyl | 95 | 85 |
| (R)-(1-Ethylpiperidin-2-yl)methanol | Ethyl | 92 | 88 |
| (R)-(1-Butylpiperidin-2-yl)methanol | n-Butyl | 90 | 92 |
| (R)-(1-Benzylpiperidin-2-yl)methanol | Benzyl | 88 | 95 |
Modifications of the Carbinol Moiety:
The hydroxyl group of this compound is a critical coordination site for the metal atom in many catalytic applications. Altering the steric and electronic properties of the carbinol moiety can significantly impact catalyst performance. For example, replacing the hydrogen atoms of the hydroxymethyl group with bulkier phenyl groups to form a diphenylmethanol (B121723) derivative can create a more sterically demanding and rigid chiral environment.
In the context of catalytic asymmetric alkylation, the introduction of aryl groups on the carbinol carbon can lead to a substantial increase in enantioselectivity. This is due to the formation of a more defined and rigid chelate ring with the metal center, which in turn enhances the facial discrimination of the prochiral enolate.
| Ligand | Carbinol Moiety | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| This compound | -CH2OH | 78 | 65 |
| (R)-Phenyl((1-methylpiperidin-2-yl))methanol | -CH(Ph)OH | 85 | 88 |
| (R)-Diphenyl((1-methylpiperidin-2-yl))methanol | -C(Ph)2OH | 82 | 97 |
Piperidine Ring Substitution:
Introducing substituents on the piperidine ring is another strategy for performance optimization. Substituents can influence the conformation of the piperidine ring and, consequently, the geometry of the metal complex. For example, the introduction of a methyl group at the 6-position of the piperidine ring can create a more rigid chair conformation, which can translate to higher enantioselectivity in certain reactions.
The strategic placement of substituents can also introduce additional points of interaction with the substrate or the metal center, further refining the chiral environment. These modifications are often guided by computational modeling to predict the most favorable steric and electronic interactions for a given catalytic transformation.
Functionalization and Derivatization Strategies for Expanding the Utility of R 1 Methylpiperidin 2 Yl Methanol
Modification of the Hydroxyl Group for Diverse Chemical Applications (e.g., Protection, Esterification, Etherification)
The hydroxyl group of (R)-(1-Methylpiperidin-2-yl)methanol is a primary site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's properties and reactivity. Common modifications include protection, esterification, and etherification.
Protection: In multi-step syntheses, it is often necessary to temporarily protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps.
Esterification: The conversion of the hydroxyl group to an ester is a straightforward and widely used transformation. This can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. The resulting esters are valuable as intermediates, as they can be readily hydrolyzed back to the alcohol. Furthermore, the ester functionality itself can impart desirable properties or be a key feature in the final target molecule. A particularly efficient method for the esterification of alcohols, including sterically hindered ones, involves the use of an acid anhydride (B1165640) with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.orgutrgv.edu This method often proceeds under mild, solvent-free conditions. organic-chemistry.org
Etherification: The formation of ethers from the hydroxyl group provides a stable linkage that is resistant to a wide range of reaction conditions. Ether derivatives are commonly synthesized via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
The following table provides illustrative examples of hydroxyl group modifications.
| Product Name | Reagents and Conditions | Yield (%) | Reference |
| (R)-(1-Methylpiperidin-2-yl)methyl acetate | Acetic anhydride, DMAP (cat.), neat, rt, 9h | >95 (estimated) | organic-chemistry.orgutrgv.edu |
| (R)-(1-Methylpiperidin-2-yl)methyl benzoate | Benzoyl chloride, Triethylamine, CH₂Cl₂, 0 °C to rt | High | N/A |
| (R)-2-(Benzyloxymethyl)-1-methylpiperidine | 1. NaH, THF, 0 °C; 2. Benzyl bromide, rt | Good | N/A |
| (R)-tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)piperidine-1-carboxylate | TBDMSCl, Imidazole, DMF | High | mdpi.com |
Note: Yields are representative for the described reaction types and may vary based on specific substrate and conditions.
N-Alkylation and N-Derivatization of the Piperidine (B6355638) Nitrogen Atom
The tertiary amine of this compound presents unique opportunities for derivatization. Unlike primary or secondary amines, it does not undergo acylation or sulfonylation directly. However, it is nucleophilic and can be targeted for N-alkylation to form quaternary ammonium (B1175870) salts or can be modified through an N-demethylation/derivatization sequence.
N-Alkylation (Quaternization): The reaction of the tertiary amine with an alkyl halide, known as the Menschutkin reaction, results in the formation of a chiral quaternary ammonium salt. wikipedia.org These ionic compounds have applications as phase-transfer catalysts, ionic liquids, and biologically active agents. The rate and success of the quaternization reaction are dependent on the nature of the alkylating agent, the solvent, and steric factors around the nitrogen atom. researchgate.netresearchgate.net
N-Derivatization via Demethylation: To introduce other functional groups onto the piperidine nitrogen, a common strategy is to first perform an N-demethylation. The von Braun reaction, using reagents like cyanogen (B1215507) bromide (CNBr), or reactions with chloroformates such as phenyl chloroformate or α-chloroethyl chloroformate, are classic methods for cleaving N-alkyl groups from tertiary amines. nih.govresearchgate.netgoogle.comgoogle.com The resulting secondary amine, (R)-piperidin-2-ylmethanol, can then be functionalized in numerous ways (e.g., N-acylation, N-alkylation with different alkyl groups, reductive amination) before a potential re-methylation if the original N-methyl group is desired in the final product.
The following table summarizes representative reactions involving the piperidine nitrogen.
| Reaction Type | Product Name | Reagents and Conditions | Yield (%) | Reference |
| N-Alkylation | (R)-1-Ethyl-1-methyl-2-(hydroxymethyl)piperidin-1-ium iodide | Ethyl iodide, Acetonitrile, reflux | Moderate to High | researchgate.net |
| N-Alkylation | (R)-1-Benzyl-1-methyl-2-(hydroxymethyl)piperidin-1-ium bromide | Benzyl bromide, Benzene, reflux | Moderate to High | jst.go.jp |
| N-Demethylation | (R)-Piperidin-2-ylmethanol | 1. α-Chloroethyl chloroformate, DCE; 2. Methanol, reflux | Good | nih.govnih.gov |
| N-Demethylation | (R)-Piperidin-2-ylmethanol | 1. Cyanogen bromide, CH₂Cl₂; 2. H₃O⁺ or LiAlH₄ | Moderate | nih.govchim.it |
Regioselective Functionalization of the Piperidine Ring System via Directed Metalation
Direct functionalization of the C-H bonds of the piperidine ring offers a powerful method for introducing substituents and creating complex molecular architectures. However, achieving regioselectivity can be challenging. Directed metalation, particularly directed ortho-metalation (DoM), is a premier strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems. wikipedia.orguwindsor.caharvard.edu
For piperidine systems, the N-substituent plays a crucial role in directing the regioselectivity of lithiation. The N-methyl group in the parent compound is not an effective directing group. Therefore, a multi-step strategy is typically employed:
N-Demethylation: The methyl group is removed using methods described in the previous section (e.g., with chloroformates). nih.govgoogle.com
N-Protection with a Directing Group: The resulting secondary amine is protected with a suitable directing metalation group (DMG). The tert-butoxycarbonyl (Boc) group is widely used for this purpose as it effectively directs deprotonation to the adjacent C2 (and C6) position. baranlab.orgnih.govresearchgate.net
Directed Lithiation and Electrophilic Quench: The N-Boc-protected piperidine is treated with a strong base, typically sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA, to generate a lithiated intermediate at the C2 position. This nucleophilic species can then be trapped with a wide range of electrophiles to introduce new substituents. nih.govyork.ac.uk
Deprotection and Re-methylation (optional): The Boc group can be removed under acidic conditions, and the N-methyl group can be re-introduced via reductive amination with formaldehyde (B43269) and a reducing agent if the original scaffold is desired.
This sequence allows for the highly regioselective introduction of substituents at the C2 position of the piperidine ring.
The table below illustrates the scope of electrophiles that can be used in the directed metalation of N-Boc-piperidine.
| Electrophile (E+) | Product after Quenching (at C2) | Reagents and Conditions | Yield (%) | Reference |
| D₂O | N-Boc-2-deutero-piperidine | 1. s-BuLi, TMEDA, Et₂O, -78 °C; 2. D₂O | >90 | baranlab.orgresearchgate.net |
| (CH₃)₃SiCl | N-Boc-2-(trimethylsilyl)piperidine | 1. s-BuLi, TMEDA, Et₂O, -78 °C; 2. TMSCl | 85-90 | baranlab.orgnih.gov |
| Benzaldehyde | N-Boc-2-(hydroxy(phenyl)methyl)piperidine | 1. s-BuLi, TMEDA, Et₂O, -78 °C; 2. PhCHO | 70-80 | researchgate.netyork.ac.uk |
| I₂ | N-Boc-2-iodopiperidine | 1. s-BuLi, TMEDA, Et₂O, -78 °C; 2. I₂ | ~60 | baranlab.org |
| Aryl Bromides (Negishi Coupling) | N-Boc-2-arylpiperidines | 1. s-BuLi, TMEDA; 2. ZnCl₂; 3. ArBr, Pd(dba)₂, SPhos | 60-80 | nih.gov |
Formation of Chiral Salts and Co-crystals for Enhanced Handling and Purification
The basic nitrogen atom of this compound allows for the formation of salts with acids. When a chiral acid is used, a pair of diastereomeric salts is formed, which can be separated by crystallization. This method, known as classical chiral resolution, is a powerful technique for the purification of enantiomers. researchgate.net Even though the starting material is enantiomerically defined, this strategy can be employed to further enhance its enantiomeric purity or to resolve racemic mixtures of its derivatives.
Chiral Salt Formation: The selection of the resolving agent is critical and often empirical. Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. google.comgoogleapis.com The diastereomeric salts exhibit different physical properties, most importantly solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent system. The pure enantiomer can then be liberated from the salt by treatment with a base.
Co-crystal Formation: Beyond salt formation, the ability of this compound to participate in hydrogen bonding through both its hydroxyl and amino groups makes it an excellent candidate for co-crystal engineering. acs.orgnih.gov Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, typically hydrogen bonds. Forming co-crystals with a suitable, often achiral, "co-former" can significantly alter the physicochemical properties of the parent compound, such as melting point, solubility, and stability, which can be advantageous for handling, purification, and formulation. Amino acids are also explored as potential co-formers for chiral molecules. mdpi.com
The following table lists potential resolving agents and co-formers for the purification and modification of chiral amino alcohols like this compound.
| Method | Counterpart | Potential Interaction | Benefit | Reference |
| Chiral Salt Formation | (S)-(+)-Mandelic acid | Ionic interaction | Enantiomeric purification | google.com |
| Chiral Salt Formation | L-(+)-Tartaric acid | Ionic interaction | Enantiomeric purification | researchgate.net |
| Chiral Salt Formation | (1S)-(+)-10-Camphorsulfonic acid | Ionic interaction | Enantiomeric purification | google.com |
| Co-crystal Formation | Fumaric Acid | Hydrogen bonding (acid-amine/alcohol) | Modified physical properties (solubility, stability) | acs.org |
| Co-crystal Formation | L-Proline | Hydrogen bonding (zwitterion-amine/alcohol) | Modified physical properties, potential for chiral recognition | mdpi.com |
Mechanistic and Computational Studies on Reactions Involving R 1 Methylpiperidin 2 Yl Methanol
Elucidation of Reaction Mechanisms in Asymmetric Catalysis and Synthesis
The elucidation of reaction mechanisms is crucial for understanding and optimizing asymmetric catalytic processes. For reactions involving chiral ligands like (R)-(1-Methylpiperidin-2-yl)methanol, mechanistic studies would typically focus on identifying the active catalytic species, determining the stereochemistry-determining step, and understanding the role of the ligand in inducing enantioselectivity.
Key experimental techniques employed in these studies include:
Kinetic Analysis: Monitoring reaction rates under various conditions (e.g., concentrations of reactants, catalyst, and ligand) can provide insights into the reaction order and the rate-determining step.
In-situ Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to observe the reaction mixture in real-time, helping to identify intermediates and the resting state of the catalyst.
Isotope Labeling Studies: Using isotopically labeled substrates or reagents can help trace the pathways of atoms and functional groups throughout the reaction, providing evidence for proposed mechanistic steps.
Non-linear Effects: Investigating the relationship between the enantiomeric excess of the ligand and the product can provide information about the aggregation state of the catalyst and the presence of cooperative or inhibitory effects.
For a hypothetical asymmetric alkylation catalyzed by a metal complex of this compound, a plausible catalytic cycle would involve the coordination of the substrate to the chiral metal center, followed by the enantioselective addition of a nucleophile. The chiral environment created by the this compound ligand would dictate the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the product.
Computational Modeling of Chiral Induction, Transition State Geometries, and Stereoselectivity (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the intricacies of asymmetric reactions at the molecular level. DFT calculations can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products.
In the context of this compound, DFT studies would be instrumental in:
Modeling Transition States: The key to understanding stereoselectivity lies in the analysis of the transition states leading to the different stereoisomers. DFT can be used to locate and characterize these transition states, and the calculated energy difference between them can be correlated with the experimentally observed enantiomeric excess.
Visualizing Chiral Induction: By analyzing the geometry of the transition state, researchers can visualize how the chiral ligand, this compound, interacts with the substrate and influences the approach of the reagent. This can reveal the specific steric and electronic interactions responsible for chiral induction.
Predicting Stereoselectivity: Computational models can be used to predict the stereochemical outcome of a reaction, which can guide the design of new catalysts and the optimization of reaction conditions.
A typical DFT study on a reaction catalyzed by a complex of this compound would involve building a computational model of the catalyst-substrate complex and then exploring the potential energy surface for the reaction pathway. The calculated energies of the competing transition states would provide a quantitative measure of the expected stereoselectivity.
| Computational Method | Information Obtained | Relevance to this compound |
| DFT | Geometries and energies of reactants, intermediates, transition states, and products. | Modeling the transition states of reactions catalyzed by its metal complexes to understand the origin of enantioselectivity. |
| Molecular Dynamics | Simulating the dynamic behavior of molecules over time. | Investigating the conformational flexibility of the ligand and its complexes and how this influences catalytic activity. |
| QM/MM | Combining quantum mechanics and molecular mechanics for large systems. | Studying enzymatic reactions or reactions in complex solvent environments where the chiral ligand is part of a larger system. |
Conformational Analysis of this compound and its Metal Complexes
The three-dimensional structure, or conformation, of this compound and its metal complexes is a critical determinant of their reactivity and selectivity in asymmetric synthesis. The piperidine (B6355638) ring can adopt various conformations (e.g., chair, boat, twist-boat), and the orientation of the hydroxymethyl and methyl groups will influence how the ligand coordinates to a metal center and interacts with substrates.
Conformational analysis is typically carried out using a combination of experimental and computational methods:
NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of different protons in the molecule, which can be used to deduce the preferred conformation in solution.
X-ray Crystallography: This technique provides a definitive three-dimensional structure of the molecule in the solid state, offering a snapshot of a low-energy conformation.
Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface of the molecule and identify the most stable conformations.
When this compound coordinates to a metal, the conformational landscape can be significantly altered. The chelation of the nitrogen and oxygen atoms to the metal center will impose geometric constraints, leading to a more rigid and well-defined structure for the catalytic complex. Understanding the preferred conformation of these metal complexes is essential for rationalizing their catalytic behavior.
| Technique | Type of Information | Application to this compound |
| NMR Spectroscopy | Conformation in solution, through-space proton proximities. | Determining the preferred chair conformation of the piperidine ring and the orientation of the substituents in different solvents. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Obtaining a detailed atomic-level picture of the ligand or its metal complexes, revealing bond lengths, angles, and crystal packing. |
| Computational Modeling | Relative energies of different conformations. | Predicting the most stable conformers and understanding the energetic barriers between them, both for the free ligand and its complexes. |
Spectroscopic Probing of Catalyst-Substrate/Ligand Interactions
Spectroscopic techniques are invaluable for directly observing the interactions between a catalyst and its substrate or between a metal center and its ligands. These studies can provide direct evidence for the formation of key intermediates and help to build a more complete picture of the reaction mechanism.
Relevant spectroscopic methods include:
NMR Titration: By monitoring the changes in the NMR spectrum of a substrate upon the addition of a catalyst (or vice versa), it is possible to identify which parts of the molecules are interacting and to determine the binding constant for the catalyst-substrate complex.
Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to changes in bond vibrations and can be used to probe the coordination of a substrate to a metal center. For example, a shift in the carbonyl stretching frequency of a substrate upon coordination to a Lewis acidic catalyst can be readily detected.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules and their interactions. Changes in the CD spectrum upon complexation can provide information about the stereochemistry of the resulting complex.
In the case of a reaction involving a metal complex of this compound, these spectroscopic methods could be used to study the coordination of the substrate to the chiral metal center, providing insights into the initial steps of the catalytic cycle and the nature of the catalyst's resting state.
Advanced Applications of R 1 Methylpiperidin 2 Yl Methanol As a Chiral Building Block in Complex Molecule Synthesis
Construction of Stereodefined Heterocyclic Frameworks
The stereochemically defined structure of (R)-(1-Methylpiperidin-2-yl)methanol makes it an excellent starting material for the synthesis of more complex heterocyclic systems, such as quinolizidine (B1214090) and indolizidine alkaloids. The synthesis of these frameworks often relies on intramolecular cyclization strategies where the pre-existing stereocenter on the piperidine (B6355638) ring dictates the stereochemistry of newly formed rings.
A common strategy involves the elaboration of the hydroxymethyl group into a side chain containing an electrophilic center. Subsequent intramolecular cyclization via nucleophilic attack by the piperidine nitrogen leads to the formation of a new ring. For instance, the synthesis of quinolizidine ring systems can be achieved through an intramolecular reductive amination sequence from a suitably functionalized piperidine precursor. This process proceeds with high stereocontrol at the newly formed stereocenter (C4 of the quinolizidine system), a direct consequence of the steric influence of the substituent at C2 of the original piperidine ring.
The general approach for constructing such bicyclic systems is outlined below:
Chain Elongation : The hydroxymethyl group of this compound is first oxidized to the corresponding aldehyde. This aldehyde then undergoes chain elongation through reactions like the Wittig reaction or aldol (B89426) condensation to introduce a carbon chain of desired length and functionality.
Functional Group Manipulation : The terminal end of the newly introduced chain is converted into a group suitable for cyclization, such as another aldehyde for reductive amination.
Intramolecular Cyclization : The final ring-closing step, typically an intramolecular reductive amination or amidation followed by reduction, yields the stereodefined bicyclic heterocyclic framework. The stereochemical outcome of this cyclization is controlled by the existing chiral center.
This methodology has been successfully applied to the total synthesis of quinolizidine alkaloid (-)-217A, demonstrating the power of using chiral piperidine building blocks to control the stereochemistry of complex natural products.
Synthesis of Chiral Intermediates for Advanced Organic Synthesis
This compound serves as a precursor to a variety of chiral intermediates essential for the synthesis of pharmaceuticals and other bioactive molecules. The transformation of its functional groups—the secondary amine and the primary alcohol—opens avenues to a wide array of derivatives. Biocatalysis, in particular, has emerged as a powerful tool for creating these intermediates with high selectivity and under environmentally benign conditions.
Key transformations and the resulting intermediates include:
Oxidation : The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid. These intermediates, (R)-1-methylpiperidine-2-carbaldehyde and (R)-1-methylpiperidine-2-carboxylic acid, are versatile precursors for peptide synthesis, asymmetric reductions, and the construction of more complex side chains.
Activation and Substitution : The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide). This allows for nucleophilic substitution reactions to introduce a variety of functionalities, such as azides, cyanides, or larger carbon fragments via coupling reactions. For example, (S)-(1-Tritylaziridin-2-yl)methanol, an aziridine (B145994) analog, is readily converted to its tosylate, which serves as a key intermediate for introducing sulfur-containing moieties.
N-Demethylation and Re-functionalization : While the N-methyl group provides stability, it can be removed and replaced with other substituents. This allows for the introduction of protecting groups (like Boc or Cbz) or functional handles that can be used to attach the piperidine scaffold to other molecules.
The chiral piperidine scaffold itself is a prevalent feature in many approved drugs, and its introduction into small molecules can significantly modulate physicochemical and pharmacokinetic properties. The use of biocatalytic systems, such as ketoreductases (KREDs), allows for the highly enantioselective synthesis of chiral alcohols, which are crucial intermediates for drugs like sitagliptin, atorvastatin, and various anti-Alzheimer's agents.
| Intermediate Type | Synthetic Transformation | Potential Application | Reference Example |
|---|---|---|---|
| Chiral Aldehyde | Oxidation of primary alcohol | Wittig reactions, reductive aminations | Precursor for Quinolizidine (-)-217A synthesis |
| Chiral Carboxylic Acid | Oxidation of primary alcohol | Amide coupling, peptide synthesis | Synthesis of peptide mimetics |
| Activated Alcohol (e.g., Tosylate) | Reaction with TsCl | Nucleophilic substitution (e.g., with azides, thiols) | Synthesis of chiral aziridine sulfide (B99878) ligands |
| Chiral Amino Acid Analog | Oxidation and further derivatization | Building blocks for unnatural peptides | Synthesis of homopipecolinic acid derivatives |
Integration into Complex Polycyclic and Spirocyclic Systems
The rigid piperidine ring of this compound is an ideal scaffold for constructing complex three-dimensional structures, including polycyclic and spirocyclic systems. These motifs are of increasing interest in drug discovery as they allow for the exploration of new chemical space by moving away from flat, sp2-hybridized structures.
Polycyclic Systems: The construction of polycyclic frameworks often involves annulation reactions where new rings are fused onto the piperidine core. This can be achieved through intramolecular Diels-Alder reactions, radical cyclizations, or transition-metal-catalyzed processes. The substituent at the C2 position plays a crucial role in directing the approach of reactants and controlling the stereochemistry of the newly formed ring junctions.
Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, can be synthesized from piperidine derivatives. A general strategy might involve:
Synthesis of a piperidine derivative with a tethered functional group at the nitrogen or at a carbon atom of the ring.
An intramolecular reaction that forms the second ring, with the spiro-center being an atom of the original piperidine ring.
For example, N-Boc-protected spirocyclic 2-arylpiperidines have been synthesized and resolved using kinetic resolution with a chiral base, highlighting a pathway to enantiomerically enriched spirocyclic piperidines. While not starting directly from this compound, this demonstrates a viable strategy for incorporating piperidine units into spirocyclic frameworks. Another approach involves the condensation of a piperidin-4-one derivative with a bifunctional reagent to construct the spiro-fused ring.
The synthesis of novel spiro multi-heterocyclic skeletons has been achieved through substrate-controlled [4+2] and [3+2] annulation reactions, yielding complex structures with high diastereoselectivity. These advanced methods showcase the potential for using chiral building blocks to create structurally diverse and complex spirocyclic and polycyclic molecules.
Precursor Role in the Synthesis of Chiral Ligands for Functional Metal Complexes
This compound is an excellent precursor for the synthesis of chiral ligands used in asymmetric catalysis. The presence of two potential coordination sites—the nitrogen atom and the oxygen atom of the hydroxyl group—allows it to function as a bidentate N,O-ligand. The synthetic versatility of the hydroxyl group allows for further modification to create more complex polydentate ligands.
The synthesis of these ligands typically involves a few key steps:
Modification of the Hydroxyl Group : The -CH₂OH group can be converted into other donor groups. For example, it can be transformed into a phosphinomethyl group (-CH₂PR₂) via tosylation followed by substitution with a lithium phosphide. This creates powerful P,N-ligands.
N-Demethylation and Substitution : The N-methyl group can be removed and replaced with other arms containing additional donor atoms, leading to tetradentate ligands.
These chiral ligands can coordinate with a variety of transition metals, including rhodium, iridium, palladium, and copper, to form well-defined chiral metal complexes. These complexes create a "chiral pocket" around the metal center, enabling high enantioselectivity in a range of catalytic reactions, such as:
Asymmetric hydrogenation
Diels-Alder reactions
1,3-Dipolar cycloadditions
Asymmetric alkylations
A notable approach is the one-pot synthesis of chiral organometallic complexes, where a nitrile, a chiral amino alcohol (like this compound), and a metal salt are combined in a single step to form the final complex, streamlining the synthetic process. The resulting complexes, often containing oxazoline (B21484) moieties formed in situ, are effective catalysts in various asymmetric transformations.
| Ligand Type | Metal Center | Catalyzed Reaction | Key Synthetic Step from Precursor |
|---|---|---|---|
| Bidentate N,O-Ligand | Zn(II), Cu(II) | Enantioselective addition of diethylzinc (B1219324) to aldehydes | Direct complexation |
| Bidentate P,N-Ligand | Pd(II), Rh(I) | Asymmetric allylic alkylation, hydrogenation | Conversion of -OH to -PR₂ |
| Tripodal Tetradentate Ligand | Rh(III), Ir(III) | Diels-Alder, Cycloadditions | N-demethylation and addition of chelating arms |
| Oxazoline-based Ligand | Zn(II), Cu(II), Ni(II) | Asymmetric cyclopropanation, Lewis acid catalysis | One-pot condensation with a nitrile and metal salt |
Derivatization for the Development of Chiral Probes and Scaffolds (Focus on Synthetic Methodology)
The derivatization of this compound provides access to chiral probes and scaffolds for applications in chemical biology and analytical chemistry. The synthetic methodologies focus on attaching functional moieties to the molecule without disturbing its core chiral structure.
Methodology for Chiral Probes: Chiral probes are used to detect, quantify, or visualize specific enantiomers in complex biological or chemical systems. The synthesis involves coupling the chiral scaffold to a reporter group.
Fluorogenic Derivatization : The hydroxyl or amino group can be reacted with a fluorogenic reagent, such as dansyl chloride or a coumarin (B35378) derivative, to introduce a fluorescent tag.
Mass Spectrometry Probes : For enhanced detection in mass spectrometry, permanently charged groups can be attached. A novel derivatization reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), was designed for the sensitive ESI-MS/MS detection of chiral carboxylic acids after forming diastereomeric amide derivatives. A similar strategy could be applied by converting the hydroxyl group of this compound into an amine, which can then be used as a chiral tagging agent. The synthetic methodology involves standard amide bond formation using a condensing agent. Recently, charged chiral tags have been developed for the enantioselective imaging of metabolites using ion mobility spectrometry/mass spectrometry, a technique that could be adapted using derivatives of this compound.
Methodology for Chiral Scaffolds: Chiral scaffolds are core structures onto which combinatorial libraries of molecules can be built for drug discovery and other applications. The synthetic methodology requires the introduction of orthogonal functional handles.
Protection and Functionalization : The hydroxyl group can be protected (e.g., as a silyl (B83357) ether), allowing for selective functionalization at the nitrogen atom. Conversely, the nitrogen can be protected (e.g., as a carbamate (B1207046) after demethylation) to allow for selective chemistry at the hydroxyl group.
Attachment of Linkers : A bifunctional linker can be attached to either the nitrogen or oxygen atom. The other end of the linker can then be used for attachment to a solid support for combinatorial synthesis or to another molecular fragment. Common reactions for this include etherification, amidation, or reductive amination.
These synthetic strategies allow for the systematic modification of the this compound core, enabling its use as a versatile platform for developing new tools for chemical research and diagnostics.
Q & A
Q. What are the optimal synthetic routes for (R)-(1-Methylpiperidin-2-yl)methanol, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a piperidine derivative. A common approach includes alkylation of the piperidine ring followed by stereoselective reduction to introduce the hydroxymethyl group. Catalysts like palladium or nickel are often used for hydrogenation steps to ensure enantiomeric purity . Purification via column chromatography or recrystallization (e.g., using ethanol or dichloromethane) is critical. Yield optimization requires precise control of reaction time (12–24 hours) and temperature (0–25°C). Analytical validation using HPLC with chiral columns ensures enantiomeric excess >98% .
Q. What standard analytical techniques are used to confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituents on the piperidine ring and hydroxymethyl group. Key signals include δ ~3.5 ppm (methanol -OH) and δ ~2.8–3.2 ppm (piperidine N-methyl) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 158.15) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and bond angles .
Q. How does solubility impact experimental design, and which solvents are recommended?
- Methodological Answer : The compound is moderately polar, with solubility in ethanol (30 mg/mL) and DMSO (20 mg/mL). For solvent exchange, evaporate ethanol under nitrogen and reconstitute in DMSO for biological assays. Use sonication for 10–15 minutes to enhance dissolution . Solubility data for derivatives (e.g., 2-phenylpiperidine analogs) suggest chloroform and acetonitrile as alternatives for chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound?
- Methodological Answer : Contradictions often arise from enantiomeric impurities or crystal packing effects. Strategies include:
- Comparative Analysis : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs or Gaussian).
- Crystallographic Refinement : Use SHELXL to model disorder or twinning. For example, SHELX’s TWIN command resolves overlapping reflections in chiral crystals .
- Dynamic NMR : Probe conformational flexibility at low temperatures (−40°C) to distinguish dynamic vs. static disorder .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
- Methodological Answer : Challenges include low crystal symmetry and twinning. Solutions:
- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve hydrogen bonding.
- Refinement : Apply restraints to N-methyl and hydroxymethyl groups in SHELXL. For twinned data, use the HKLF5 format .
- Hydrogen Bonding Analysis : PLATON software maps interactions, such as O–H···N bonds stabilizing the chair conformation .
Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to targets like acetylcholine esterase. Key interactions: Piperidine nitrogen with catalytic serine; hydroxymethyl with hydrophobic pockets .
- Pharmacophore Modeling : MOE or Schrödinger identifies essential features (e.g., hydrogen bond donors, aromatic rings) .
- Biological Assays : Test cytotoxicity via MTT assays (IC values) and compare with analogs (e.g., 2-chlorobenzyl derivatives) .
Q. What computational methods validate synthetic pathways or predict reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian 16 optimizes transition states for stereoselective steps. B3LYP/6-31G(d) predicts energy barriers for ring closure or hydrogenation .
- Retrosynthetic Analysis : ChemAxon or Synthia suggests precursors (e.g., 1-methylpiperidin-2-one) and evaluates route feasibility .
- Reaction Kinetics : MATLAB models rate constants for hydrolysis of intermediates under varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
